Ethylammonium formate

Description

Properties

Molecular Formula |

C3H9NO2 |

|---|---|

Molecular Weight |

91.11 g/mol |

IUPAC Name |

ethylazanium;formate |

InChI |

InChI=1S/C2H7N.CH2O2/c1-2-3;2-1-3/h2-3H2,1H3;1H,(H,2,3) |

InChI Key |

DYWODRJVMZCPDO-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH3+].C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethylammonium Formate Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylammonium (B1618946) formate (B1220265) (EAF) is a protic ionic liquid (PIL) that has garnered significant interest in various scientific fields, including pharmaceuticals, due to its unique set of properties. As an environmentally friendly solvent with tunable characteristics, it presents a compelling alternative to traditional volatile organic solvents. This technical guide provides a comprehensive overview of the core physicochemical properties of EAF, detailed experimental protocols for their measurement, and visualizations to aid in understanding its behavior and potential applications.

Core Physicochemical Properties

Ethylammonium formate is formed through the neutralization reaction of the Brønsted acid, formic acid, with the Brønsted base, ethylamine (B1201723).[1] This results in an ionic salt with a low melting point, classifying it as a room-temperature ionic liquid.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO₂ | [2] |

| Molecular Weight | 91.11 g/mol | [2] |

| Appearance | Clear, colorless liquid | [3] |

Thermal Properties

The thermal stability of an ionic liquid is a critical parameter for its application in various processes.

| Property | Value |

| Melting Point | Not clearly defined; glass transition observed |

| Boiling Point | Not applicable; decomposes at elevated temperatures |

| Decomposition Temperature | ~150 °C |

| Glass Transition Temperature | -71.3 °C |

Note: Specific values for melting and boiling points of ethylammonium formate are not consistently reported in the literature, with decomposition often occurring before boiling.

Quantitative Data

Density

Density is a fundamental property that influences solvation capabilities and mass transfer characteristics.

Table 1: Density of Ethylammonium Formate at Various Temperatures

| Temperature (°C) | Density (g/cm³) |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in applications involving fluid handling and reaction kinetics. The viscosity of ionic liquids is known to decrease significantly with increasing temperature.[4]

Table 2: Viscosity of Ethylammonium Formate at Various Temperatures

| Temperature (°C) | Viscosity (mPa·s) |

| 24 | 11.5 |

| Data not available | Data not available |

| Data not available | Data not available |

Ionic Conductivity

Ionic conductivity is a measure of a material's ability to conduct electricity through the movement of ions. For ionic liquids, this property is highly dependent on viscosity and temperature.[5]

Table 3: Ionic Conductivity of Ethylammonium Formate at Various Temperatures

| Temperature (°C) | Ionic Conductivity (mS/cm) |

| Room Temperature | 3.3 |

| Data not available | Data not available |

| Data not available | Data not available |

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is paramount. The following sections detail the methodologies for key experiments.

Synthesis of Ethylammonium Formate

The synthesis of ethylammonium formate is a straightforward acid-base neutralization reaction.

Protocol:

-

In a round-bottom flask immersed in an ice bath, place a known molar amount of ethylamine (70% in water).[6]

-

While stirring vigorously, slowly add an equimolar amount of formic acid (98%) dropwise to the ethylamine solution.[6]

-

Maintain the temperature of the reaction mixture below 10 °C throughout the addition process.

-

After the addition is complete, continue stirring the mixture for several hours at room temperature to ensure the reaction goes to completion.

-

Remove the water from the resulting solution via rotary evaporation under reduced pressure.

-

The final product, ethylammonium formate, should be a clear, colorless liquid.

Density Measurement

The density of ionic liquids can be accurately measured using a vibrating tube densitometer, such as those manufactured by Anton Paar.

Protocol:

-

Calibration: Calibrate the instrument daily with dry air and deionized water according to the manufacturer's instructions.[7][8]

-

Sample Preparation: Ensure the ethylammonium formate sample is free of air bubbles. Degassing may be necessary.

-

Injection: Inject the sample into the measuring cell using a syringe, ensuring the cell is completely filled without any bubbles.[8]

-

Temperature Equilibration: Allow the sample to thermally equilibrate to the desired temperature setpoint. The instrument will indicate when the temperature is stable.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

Cleaning: After each measurement, thoroughly clean the measuring cell with appropriate solvents (e.g., ethanol (B145695) and acetone) and dry it completely.[7]

Viscosity Measurement

A rotational viscometer, such as a Brookfield viscometer, is commonly used to determine the dynamic viscosity of ionic liquids.

Protocol:

-

Instrument Setup: Level the viscometer and select the appropriate spindle and rotational speed based on the expected viscosity of the ethylammonium formate.[9][10]

-

Sample Preparation: Place a sufficient volume of the EAF sample in a suitable container to ensure the spindle is immersed to the marked level.

-

Temperature Control: Bring the sample to the desired measurement temperature using a water bath or other temperature control unit.

-

Measurement: Immerse the rotating spindle in the sample and allow the reading to stabilize. The instrument measures the torque required to rotate the spindle at a constant speed, which is then converted to a viscosity value in mPa·s.[10]

-

Data Recording: Record the viscosity, temperature, spindle number, and rotational speed.

-

Cleaning: Thoroughly clean the spindle and sample container after each measurement.

Ionic Conductivity Measurement

A four-electrode conductivity cell is recommended for accurate measurements of ionic liquids to minimize polarization effects at the electrode-liquid interface.

Protocol:

-

Probe Calibration: Calibrate the conductivity probe using standard solutions of known conductivity (e.g., KCl solutions) according to the instrument manufacturer's instructions.

-

Sample Preparation: Place the ethylammonium formate sample in a clean, dry measuring cell.

-

Temperature Control: Ensure the sample is at the desired measurement temperature, as conductivity is highly temperature-dependent.

-

Measurement: Immerse the four-electrode probe into the sample. The instrument applies an alternating current to the outer two electrodes and measures the voltage across the inner two electrodes. This four-probe setup mitigates errors arising from electrode polarization.[11] The conductivity is then calculated and displayed.

-

Data Recording: Record the conductivity and temperature.

-

Cleaning: Clean the probe thoroughly with deionized water and a suitable solvent after each measurement.

Spectroscopic Data

Spectroscopic analysis provides valuable information about the molecular structure and purity of ethylammonium formate.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of an ammonium (B1175870) formate salt is expected to show characteristic absorption bands for the N-H stretches of the ammonium cation, the C=O stretch of the formate anion, and C-H stretches of the ethyl group. For 2-hydroxyethylammonium formate, a related compound, a broad peak is observed in the 2500-3500 cm⁻¹ range, which is attributed to O-H and N-H stretching, and a prominent carbonyl peak appears around 1577 cm⁻¹.[1] Similar features would be anticipated for ethylammonium formate, with the N-H stretching vibrations of the ethylammonium cation and the carboxylate stretching vibrations of the formate anion being key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the ethylammonium and formate ions. Based on the spectra of similar compounds like methylammonium (B1206745) formate and triethylammonium (B8662869) formate, the following peaks can be anticipated for ethylammonium formate:[12]

-

A singlet for the proton of the formate anion (HCOO⁻).

-

A quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

-

A triplet for the methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.

-

A broad singlet for the ammonium protons (-NH₃⁺).

Conclusion

Ethylammonium formate possesses a unique combination of properties that make it a promising ionic liquid for a range of applications, particularly in the pharmaceutical and drug development sectors. This guide has provided a detailed overview of its key physicochemical characteristics, methodologies for their accurate measurement, and expected spectroscopic features. The provided workflows and data tables serve as a valuable resource for researchers and scientists working with this versatile ionic liquid. Further research to populate the temperature-dependent data tables will be crucial for optimizing its use in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethylammonium formate | C3H9NO2 | CID 21903536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethylammonium formate [greatcellsolarmaterials.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. anton-paar.com [anton-paar.com]

- 8. metersolution.com [metersolution.com]

- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 10. m.youtube.com [m.youtube.com]

- 11. instrumentationtools.com [instrumentationtools.com]

- 12. Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties | Auctores [auctoresonline.org]

Ethylammonium formate CAS number and molecular weight

This guide provides core technical data for ethylammonium (B1618946) formate (B1220265), focusing on its chemical identifiers and properties for researchers, scientists, and drug development professionals.

Physicochemical Data

Ethylammonium formate is an organoammonium salt. Key quantitative data are summarized below.

| Parameter | Value | Source |

| Molecular Weight | 91.11 g/mol | PubChem[1], Greatcell Solar Materials[2] |

| Molar Mass | 91.109 g/mol | chem-db.com[3] |

| Molecular Formula | C₃H₉NO₂ | PubChem[1], Greatcell Solar Materials[2], chem-db.com[3] |

| PubChem CID | 21903536 | PubChem[1] |

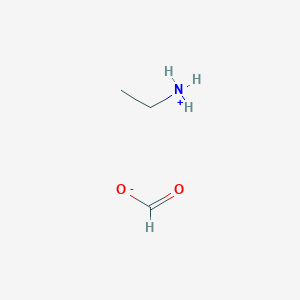

Formation of Ethylammonium Formate

The logical relationship for the formation of ethylammonium formate from its constituent acid and base is illustrated below. This is an acid-base reaction where ethylamine (B1201723) acts as the base and formic acid acts as the acid.

Caption: Acid-base reaction resulting in Ethylammonium Formate.

References

An In-depth Technical Guide on the Solubility of Ethylammonium Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethylammonium (B1618946) formate (B1220265) (EAF) in organic solvents. EAF, an ionic liquid, has garnered significant interest for its potential applications in various chemical processes, including as a green solvent and a mobile phase in chromatography. A thorough understanding of its solubility is crucial for its effective implementation in research and industrial settings.

Qualitative Solubility of Ethylammonium Formate

Ethylammonium formate is recognized for its miscibility with several common polar organic solvents. This property is a key factor in its use as a component in mobile phases for reversed-phase liquid chromatography, where it can act as a replacement for traditional organic solvents like methanol (B129727) and acetonitrile.[1] The miscibility is attributed to the ionic nature of EAF and its ability to form hydrogen bonds.

Table 1: Qualitative Solubility of Ethylammonium Formate in Various Organic Solvents

| Organic Solvent | Qualitative Solubility/Miscibility | References |

| Methanol | Miscible | [2][3] |

| Ethanol | Miscible | [4] |

| Acetonitrile | Miscible | [1] |

| Dimethylformamide (DMF) | Expected to be miscible | [5] |

| Dimethyl Sulfoxide (DMSO) | Expected to be miscible | [5] |

Note: "Miscible" indicates that the substances can be mixed in all proportions to form a single homogeneous phase. "Expected to be miscible" is based on the polar nature of the solvents and their common use in systems involving ionic liquids.

Experimental Protocol for Determining the Solubility of Ethylammonium Formate

To obtain precise quantitative data on the solubility of ethylammonium formate in various organic solvents, a systematic experimental approach is required. The following protocol outlines a standard method for determining solubility.

Objective: To quantitatively determine the solubility of ethylammonium formate in a selection of organic solvents at various temperatures.

Materials:

-

Ethylammonium formate (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide) of analytical grade

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or refractive index) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, gas chromatograph).

Procedure:

-

Preparation of Saturated Solutions:

-

For each solvent, add an excess amount of ethylammonium formate to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid EAF is necessary to ensure saturation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately dilute the collected aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution, or a solvent in which both EAF and the primary solvent are miscible and which is suitable for the analytical method) in a volumetric flask. This prevents crystallization upon cooling.

-

-

Analysis:

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of ethylammonium formate.

-

A calibration curve should be prepared by analyzing a series of standard solutions of known EAF concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of ethylammonium formate in the original saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

-

Repeat for Different Temperatures:

-

Repeat the entire procedure for each desired temperature to determine the temperature dependence of solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of ethylammonium formate solubility.

Caption: Logical workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of ethylammonium formate in organic solvents and a practical framework for its quantitative determination. Further research is encouraged to expand the available quantitative data to facilitate the broader application of this promising ionic liquid.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Ethylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylammonium (B1618946) formate (B1220265) (EAF) is a protic ionic liquid (PIL) that has garnered interest in various scientific fields, including as a solvent in organic synthesis and as a mobile phase component in chromatography.[1] Its utility in these applications is intrinsically linked to its thermal properties. Understanding the thermal stability and decomposition pathways of EAF is crucial for defining its operational limits, ensuring safety, and interpreting experimental outcomes. This technical guide provides a comprehensive overview of the thermal behavior of ethylammonium formate, detailing its decomposition profile, the mechanisms involved, and the experimental protocols used for its characterization.

Thermal Stability Assessment

The thermal stability of ethylammonium formate is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of when decomposition begins and the extent of mass loss at different temperatures. DSC complements this by measuring the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition.

Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis of ethylammonium formate reveals its decomposition profile under controlled heating. The key parameters obtained from a typical TGA curve are the onset temperature of decomposition (Tonset) and the temperatures at which specific mass loss percentages occur.

| Parameter | Estimated Value (°C) |

| Onset Decomposition Temperature (Tonset) | ~150 |

| Temperature at 5% Mass Loss | ~160 |

| Temperature at 50% Mass Loss | ~190 |

| Temperature at 95% Mass Loss | ~220 |

Note: These values are estimated from TGA curves presented in the literature and may vary depending on experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC) Data

Differential scanning calorimetry of EAF provides insights into its phase behavior and the energetics of its decomposition.

| Thermal Event | Temperature (°C) | Enthalpy Change (ΔH) |

| Glass Transition (Tg) | Not consistently reported | - |

| Melting Point (Tm) | Not applicable (liquid at room temp.) | - |

| Decomposition | Correlates with TGA data | Endothermic |

Decomposition Pathway

The thermal decomposition of ethylammonium formate is a complex process that proceeds through different pathways depending on the temperature.

At relatively low temperatures (around 60°C), the primary decomposition route involves the formation of N-ethylformamide and water. This is believed to occur through a proton transfer from the ethylammonium cation to the formate anion, followed by a dehydration reaction.

At higher temperatures, characteristic of those observed in TGA, the decomposition is more extensive. Based on studies of similar alkylammonium salts, the primary decomposition pathway is likely the reverse of the formation reaction, yielding ethylamine (B1201723) and formic acid in the gas phase.[2]

Proposed High-Temperature Decomposition:

[CH₃CH₂NH₃]⁺[HCOO]⁻ (l) → CH₃CH₂NH₂ (g) + HCOOH (g)

Further decomposition of the initial products can also occur at elevated temperatures. Formic acid can decompose into carbon monoxide and water, or carbon dioxide and hydrogen.

Experimental Protocols

This section details the methodologies for the synthesis and thermal analysis of ethylammonium formate.

Synthesis of Ethylammonium Formate

Ethylammonium formate is typically synthesized via a simple acid-base neutralization reaction.

Materials:

-

Ethylamine (e.g., 70% in water)

-

Formic acid (e.g., >98%)

Procedure:

-

Chill the ethylamine solution in an ice bath.

-

Slowly add an equimolar amount of formic acid dropwise to the stirred ethylamine solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the volatilization of reactants.

-

After the addition is complete, continue stirring the mixture in the ice bath for a specified period (e.g., 2 hours).

-

Allow the reaction mixture to warm to room temperature and continue stirring for an extended period (e.g., 24 hours) to ensure the reaction goes to completion.

-

Remove any excess water and volatile reactants under reduced pressure using a rotary evaporator.

-

The final product, ethylammonium formate, is a clear, colorless liquid at room temperature.[3]

Thermogravimetric Analysis (TGA) Protocol

A general protocol for the TGA of ionic liquids like ethylammonium formate is as follows.

Instrument:

-

Thermogravimetric Analyzer

Experimental Parameters:

-

Sample Size: 5-10 mg

-

Pan Material: Alumina or platinum

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon)

-

Flow Rate: 20-50 mL/min

-

Heating Rate: A linear heating rate, typically 10 °C/min, is used for standard analysis.

-

Temperature Range: Ambient to 600 °C

Procedure:

-

Calibrate the TGA instrument for mass and temperature.

-

Tare the sample pan.

-

Place the specified amount of ethylammonium formate into the pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with the inert gas for a sufficient time to ensure an inert atmosphere.

-

Start the heating program and record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and other characteristic temperatures.

Conclusion

This technical guide has provided a detailed overview of the thermal stability and decomposition of ethylammonium formate. The data presented, derived from thermogravimetric and differential scanning calorimetry analyses, establishes the thermal limits for the use of this protic ionic liquid. The decomposition pathways, initiated by the formation of N-ethylformamide at lower temperatures and proceeding to ethylamine and formic acid at higher temperatures, offer a chemical basis for understanding its thermal degradation. The provided experimental protocols for synthesis and analysis serve as a practical resource for researchers working with ethylammonium formate, enabling consistent and reliable characterization of this versatile solvent. A thorough understanding of these thermal properties is paramount for the effective and safe application of ethylammonium formate in research and development.

References

An In-depth Technical Guide to Ethylammonium Formate as a Protic Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals

Ethylammonium (B1618946) formate (B1220265) (EAF) is a protic ionic liquid (PIL) that has garnered significant interest in various scientific fields due to its unique physicochemical properties. Composed of an ethylammonium cation and a formate anion, EAF is a colorless liquid at room temperature and is recognized for its potential as a green solvent and its applications in chromatography, protein crystallization, and as a medium for enzymatic reactions. This technical guide provides a comprehensive overview of EAF, including its synthesis, physicochemical properties, and key experimental protocols.

Physicochemical Properties

Ethylammonium formate is an organoammonium salt formed from the equimolar reaction of ethylamine (B1201723) and formic acid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Conditions |

| Molecular Formula | C₃H₉NO₂ | |

| Molecular Weight | 91.11 g/mol [2] | |

| Melting Point | -72.9 °C[1] | |

| Boiling Point | 176.1 °C[1] | |

| Density | ~1.05 g/cm³ | Data for the similar methylammonium (B1206745) formate[3][4][5] |

| Viscosity | ~11.5 cP | At 24 °C |

| Conductivity | Varies with concentration | Up to 100 mS/cm in aqueous solution |

| UV Cutoff | ~250 nm |

Experimental Protocols

Synthesis of Ethylammonium Formate

The synthesis of ethylammonium formate is a straightforward acid-base neutralization reaction.

Materials:

-

Ethylamine (C₂H₅NH₂)

-

Formic acid (HCOOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Place a known molar equivalent of ethylamine into a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to manage the exothermic nature of the reaction.

-

Slowly add an equimolar amount of formic acid to the ethylamine via a dropping funnel while stirring continuously.[1]

-

Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

After the complete addition of formic acid, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

-

The resulting liquid is ethylammonium formate. For higher purity, the product can be dried under vacuum to remove any residual water or unreacted starting materials.

Characterization Techniques

Objective: To confirm the structure of the ethylammonium and formate ions.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

Procedure:

-

Prepare a dilute solution of ethylammonium formate in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Expected Chemical Shifts (δ) in ¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethylammonium cation.

-

A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethylammonium cation.

-

A broad singlet for the ammonium (B1175870) protons (-NH₃⁺).

-

A singlet for the proton of the formate anion (H-COO⁻).[6]

-

-

Acquire a ¹³C NMR spectrum to further confirm the carbon framework.

Objective: To identify the characteristic functional groups of ethylammonium formate.

Instrumentation:

-

FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small drop of the ethylammonium formate sample directly onto the ATR crystal.

-

Acquire the IR spectrum of the sample.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

A broad band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group and any O-H stretching from residual water.

-

C-H stretching vibrations around 2800-3000 cm⁻¹.

-

A strong absorption band around 1600-1650 cm⁻¹ due to the asymmetric stretching of the carboxylate group (C=O) of the formate anion.

-

An absorption band around 1300-1400 cm⁻¹ corresponding to the symmetric stretching of the carboxylate group.[7]

-

Objective: To determine the thermal stability and phase behavior of ethylammonium formate.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum or platinum)

-

Inert gas supply (e.g., Nitrogen)

TGA Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of ethylammonium formate into a TGA sample pan.

-

Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a temperature range (e.g., 25 °C to 600 °C).[8][9][10][11][12]

-

Record the mass loss as a function of temperature to determine the decomposition temperature.

DSC Procedure:

-

Place a small, accurately weighed sample (2-5 mg) of ethylammonium formate into a DSC sample pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A cooling and subsequent heating cycle can also be performed to observe glass transitions and melting points.[13][14][15][16][17]

-

Record the heat flow as a function of temperature to identify thermal events such as melting and boiling points.

Applications and Workflows

Protein Crystallization using Ethylammonium Formate

Ethylammonium formate has been shown to be an effective additive in protein crystallization, promoting the formation of high-quality crystals.[18][19][20][21][22]

References

- 1. ethylammonium formate [chemister.ru]

- 2. Ethylammonium formate | C3H9NO2 | CID 21903536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylammonium formate - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Methylammonium formate [dl1.en-us.nina.az]

- 6. NMR_En [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. Applications of Thermogravimetric Analysis | Innovatech Labs [innovatechlabs.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. mt.com [mt.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. web.williams.edu [web.williams.edu]

- 15. mdpi.com [mdpi.com]

- 16. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report) | OSTI.GOV [osti.gov]

- 17. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 18. di.univr.it [di.univr.it]

- 19. researchgate.net [researchgate.net]

- 20. Precipitants and additives for membrane crystallization of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. files01.core.ac.uk [files01.core.ac.uk]

Ethylammonium Formate: A Comprehensive Technical Guide to its Green Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylammonium (B1618946) formate (B1220265) (EAF), a protic ionic liquid, is emerging as a versatile and environmentally benign solvent and catalyst in the field of green chemistry. Its biodegradability, low toxicity, and simple preparation from readily available starting materials make it an attractive alternative to conventional volatile organic solvents. This technical guide provides an in-depth overview of the core green chemistry applications of EAF, focusing on its role as a catalyst and solvent in organic synthesis and its potential in biomass processing. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its adoption in research and industrial settings.

Introduction to Green Chemistry and Ethylammonium Formate

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A key principle of green chemistry is the use of safer solvents and auxiliaries. Ionic liquids (ILs), salts with melting points below 100 °C, have gained significant attention as potential green solvents due to their negligible vapor pressure, thermal stability, and tunable physicochemical properties.

Ethylammonium formate (EAF) is a protic ionic liquid synthesized from the simple acid-base neutralization of ethylamine (B1201723) and formic acid.[1][2] Its straightforward synthesis, coupled with its desirable properties as a solvent and catalyst, positions EAF as a promising candidate for various green chemical applications. This guide will explore its synthesis, physicochemical properties, and key applications in organic synthesis and biomass delignification, providing researchers and drug development professionals with the necessary information to leverage its potential.

Physicochemical Properties of Ethylammonium Formate

Understanding the physical and chemical properties of EAF is crucial for its effective application. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO₂ | [1] |

| Molecular Weight | 91.11 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Melting Point | -72.9 °C | [4] |

| Boiling Point | 176.1 °C | [4] |

| Density | ~1.05 g/cm³ | [5] |

| Viscosity | 11.5 cP at 24 °C | [6] |

| UV Cutoff | ~250 nm | [6] |

Synthesis of Ethylammonium Formate

The synthesis of ethylammonium formate is a straightforward acid-base neutralization reaction. Below is a detailed experimental protocol for its preparation.

Synthesis Workflow

Experimental Protocol

Materials:

-

Ethylamine (1.0 mol)

-

Formic acid (1.0 mol)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Place the ethylamine into the round-bottom flask, equipped with a magnetic stir bar, and immerse the flask in an ice bath to maintain a low temperature.

-

Slowly add the formic acid dropwise to the stirred ethylamine solution using the dropping funnel over a period of approximately 1 hour. The reaction is exothermic, and the temperature should be carefully monitored and controlled.[7]

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.[7]

-

The resulting clear, colorless liquid is ethylammonium formate. The product can be used directly for many applications without further purification.

Green Chemistry Applications of Ethylammonium Formate

EAF has demonstrated significant potential in various green chemistry applications, primarily as a recyclable solvent and a catalyst for organic transformations.

EAF as a Green Solvent and Catalyst in Organic Synthesis

EAF's ability to act as both a solvent and a catalyst makes it particularly attractive for multicomponent reactions, which are highly efficient in building molecular complexity.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. Amine salts, such as EAF, can effectively catalyze this reaction.

Reaction Scheme:

Experimental Protocol for Knoevenagel Condensation:

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (B47326) (1.2 mmol)

-

Ethylammonium formate (2.0 mL)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde and malononitrile in ethylammonium formate.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can often be isolated by precipitation upon the addition of water or extraction with a suitable organic solvent.

Quantitative Data for Amine-Catalyzed Knoevenagel Condensation:

While specific data for EAF is limited, the following table provides representative yields for similar amine-catalyzed Knoevenagel condensations to illustrate the efficiency of this approach.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 10 | 95 | [8] |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate (B8463686) | DABCO | [HyEtPy]Cl–H₂O | 10 | 98 | [8] |

| 4-Nitrobenzaldehyde | Malononitrile | [bnmim]OH | Grinding | 5 | 96 | [9] |

Mechanism of Amine Salt-Catalyzed Knoevenagel Condensation:

The amine salt plays a dual role in the reaction. The basic formate anion deprotonates the active methylene compound to form a nucleophilic enolate. The acidic ethylammonium cation can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack.

EAF also shows promise as a catalyst for other multicomponent reactions like the Biginelli and Hantzsch reactions, which are important for the synthesis of pharmaceutically relevant heterocyclic compounds. While specific protocols and quantitative data for EAF in these reactions are still emerging, the use of ammonium (B1175870) salts in these syntheses is well-established.[10][11]

EAF in Biomass Delignification

Lignocellulosic biomass is a renewable resource for the production of biofuels and biochemicals. However, its recalcitrant nature, due to the complex structure of lignin (B12514952), poses a significant challenge. Ionic liquids have been investigated as effective solvents for the pretreatment of biomass to separate lignin from cellulose (B213188) and hemicellulose. Ammonium-based protic ionic liquids, including those similar to EAF, have shown potential for efficient delignification.[12]

Quantitative Data for Delignification using Ammonium-Based Ionic Liquids:

| Biomass | Ionic Liquid | Temperature (°C) | Time (h) | Lignin Removal (%) | Reference |

| Corn Stover | [N₁₁H(₂OH)][LAC] | 180 | 3 | 60.16 | [12] |

| Pine Wood | [N₁₁H(₂OH)][LAC] | 180 | 3 | 60 | [12] |

| Corn Straw | Triethylammonium Hydrogen Sulfate | 120 | 6 | >80 | [13] |

While direct data for EAF is limited, these results suggest its potential as an effective and green solvent for biomass pretreatment.

Recyclability and Recovery of Ethylammonium Formate

A key advantage of ionic liquids is their potential for recycling and reuse, which is crucial for their economic and environmental viability. Due to its low vapor pressure, EAF can be recovered from reaction mixtures by distillation to remove volatile products and unreacted starting materials.[6] For non-volatile products, extraction with a suitable solvent can be employed to isolate the product, allowing the ionic liquid to be recovered and reused.[6]

Recycling Workflow:

Safety and Toxicology

While specific safety and toxicology data for ethylammonium formate are not extensively available, information on its components and related compounds can provide guidance. Both ethylamine and formic acid are corrosive and require careful handling. Safety data sheets for ammonium formate indicate that it is an irritant to the skin, eyes, and respiratory system.[14][15][16] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling EAF. All work should be conducted in a well-ventilated fume hood.

Conclusion

Ethylammonium formate is a promising green solvent and catalyst with a growing number of applications in organic synthesis and potential in biomass processing. Its ease of synthesis, favorable physicochemical properties, and recyclability make it a valuable tool for developing more sustainable chemical processes. While further research is needed to fully explore its catalytic activity in a wider range of reactions and to establish comprehensive safety and toxicology data, the existing evidence strongly supports its potential as a key player in the advancement of green chemistry. This guide provides a solid foundation for researchers and professionals to begin incorporating ethylammonium formate into their work, contributing to the development of cleaner and more efficient chemical technologies.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. Ethylammonium formate | C3H9NO2 | CID 21903536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Methylammonium formate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. auctoresonline.org [auctoresonline.org]

- 8. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts [opensciencepublications.com]

- 12. researchgate.net [researchgate.net]

- 13. Viscosity, Surface Tension, Specific Density and Molecular Weight of Selected Liquids [accudynetest.com]

- 14. m.youtube.com [m.youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Health and Safety of Ethylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

Ethylammonium (B1618946) formate (B1220265) (EAF) is a protic ionic liquid that has garnered interest in various scientific applications, including as a solvent in organic synthesis and electrochemistry, and as a component in pharmaceutical formulations. As with any chemical substance, a thorough understanding of its health and safety profile is paramount for its responsible handling and use in research and development. This technical guide provides a comprehensive overview of the available toxicological data, outlines detailed experimental protocols for its safety assessment, and explores the potential metabolic pathways and cellular signaling cascades that may be influenced by its constituent ions.

Physicochemical Properties

A foundational aspect of toxicological assessment is the understanding of a substance's physical and chemical characteristics, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 91.11 g/mol | --INVALID-LINK-- |

| Appearance | Clear, colorless liquid | Greatcell Solar Materials |

| Melting Point | -72.9 °C | Chemical Reviews, 2008, Vol. 108, No. 1, pp. 210 |

| Boiling Point | 176.1 °C | Chemical Reviews, 2008, Vol. 108, No. 1, pp. 210 |

| SMILES | CC[NH3+].C(=O)[O-] | --INVALID-LINK-- |

Toxicological Data

Direct experimental toxicological data for ethylammonium formate is limited in the public domain. Therefore, a combination of data from closely related compounds (read-across approach) and in silico (computational) predictions are utilized to provide a preliminary hazard assessment.

Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a substance.

Read-Across Data from Ammonium Formate:

Ammonium formate shares the same anion as EAF and provides some insight into the potential toxicity of the formate component.

| Endpoint | Value | Species | Route | Reference |

| LD50 | 2250 mg/kg | Mouse | Oral | --INVALID-LINK--[1][2] |

In Silico Predictions for Ethylammonium Formate:

Due to the lack of experimental data for EAF, Quantitative Structure-Activity Relationship (QSAR) models were employed to predict its acute oral toxicity. These models use the chemical structure of a substance to estimate its toxicological properties.

| Endpoint | Predicted Value (mg/kg) | Prediction Model |

| Rat LD50 (Oral) | 500 - 2000 | OECD QSAR Toolbox v4.5 (Read-across) |

Disclaimer: In silico predictions provide an estimation of toxicity and should be used for preliminary hazard assessment. Experimental validation is required for definitive classification.

Skin and Eye Irritation

Read-Across Data from Ammonium Formate:

Ammonium formate is classified as an irritant to the skin, eyes, and respiratory system.[2] It can cause redness, itching, and inflammation upon contact.[2]

In Silico Predictions for Ethylammonium Formate:

| Endpoint | Predicted Outcome | Prediction Model |

| Skin Irritation | Non-irritant to Mild Irritant | OECD QSAR Toolbox v4.5 |

| Eye Irritation | Irritant | OECD QSAR Toolbox v4.5 |

The predictions suggest that while EAF may have a low potential for skin irritation, it is likely to be an eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this substance.

Genotoxicity

Genotoxicity is the ability of a chemical to damage genetic material (DNA). The Ames test is a widely used in vitro method to assess the mutagenic potential of a substance.

Read-Across and General Considerations for Ionic Liquids:

Many simple ionic liquids have been shown to be non-mutagenic in the Ames test. Given that both ethylamine (B1201723) and formic acid are not considered to be mutagens, it is predicted that EAF would also be non-mutagenic. However, experimental verification is essential.

Metabolism and Toxicokinetics

The metabolic fate and toxicokinetic profile of ethylammonium formate have not been experimentally determined. However, it is expected to dissociate into its constituent ions, the ethylammonium cation and the formate anion, in a biological system.

-

Ethylammonium Cation: The metabolic pathway of the ethylammonium cation is not well-documented. It is a short-chain alkylammonium ion and may be subject to enzymatic degradation or be excreted unchanged.

-

Formate Anion: Formate is a well-known intermediate in one-carbon metabolism.[3] It can be produced endogenously from the catabolism of serine and other amino acids. Exogenous formate can enter this central metabolic pathway and be utilized for the synthesis of essential biomolecules such as purines and pyrimidines, which are the building blocks of DNA and RNA.[3][4] Alternatively, formate can be oxidized to carbon dioxide.

Experimental Protocols

For a comprehensive safety assessment of ethylammonium formate, a battery of standardized toxicological tests should be performed. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) or HaCaT (keratinocytes), are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: A stock solution of ethylammonium formate is prepared in a suitable solvent (e.g., sterile water or culture medium) and serially diluted to a range of concentrations. The culture medium is then replaced with the medium containing different concentrations of EAF. A vehicle control (solvent only) and a positive control (e.g., a known cytotoxic agent) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of EAF that causes a 50% reduction in cell viability) is calculated from the dose-response curve.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.

Methodology (Plate Incorporation Method):

-

Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with pre-existing mutations are used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate, to mimic mammalian metabolism.

-

Dose Range Finding: A preliminary toxicity test is conducted to determine the appropriate concentration range of ethylammonium formate to be tested.

-

Test Procedure: a. A mixture containing the test bacteria, the test substance at various concentrations, and either the S9 mix or a buffer is prepared. b. Molten top agar (B569324) is added to the mixture. c. The entire mixture is poured onto a minimal glucose agar plate. d. The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) on each plate is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant increase in the number of revertant colonies at one or more concentrations compared to the negative control.

Potential Signaling Pathway Interactions

Given the dissociation of ethylammonium formate into its constituent ions, the formate anion is likely to be the more biologically active species with known interactions with cellular metabolic pathways. Formate is a key component of one-carbon metabolism, a network of interconnected pathways that are crucial for the biosynthesis of nucleotides and amino acids, and for the methylation of various substrates.

An increase in the intracellular formate pool can have significant downstream effects. It can drive the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[3][4] This increased biosynthetic activity requires energy in the form of ATP. The cellular energy status is monitored by the AMP-activated protein kinase (AMPK) signaling pathway.[5] When ATP levels are high, AMPK activity is low. Conversely, when ATP is depleted and AMP levels rise, AMPK is activated and switches on catabolic pathways to generate ATP while switching off anabolic pathways to conserve energy.

Furthermore, the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation, is also linked to nucleotide synthesis.[4] Increased purine (B94841) synthesis, fueled by formate, can stimulate mTORC1 activity, which in turn promotes pyrimidine (B1678525) synthesis.[4]

Conclusion and Recommendations

The available data suggests that ethylammonium formate is likely to be of low to moderate acute oral toxicity and may be an eye irritant. It is predicted to be non-mutagenic. However, the absence of robust experimental data necessitates a cautious approach to its handling. It is strongly recommended that comprehensive toxicological testing, as outlined in the experimental protocols section, be conducted to establish a definitive safety profile.

For researchers, scientists, and drug development professionals, adherence to standard laboratory safety practices is essential. This includes the use of appropriate personal protective equipment, such as safety glasses, gloves, and a lab coat, and working in a well-ventilated area. In case of accidental exposure, immediate and thorough washing of the affected area is recommended, and medical advice should be sought if irritation persists.

Further research into the metabolism and toxicokinetics of ethylammonium formate is also warranted to better understand its biological fate and potential for long-term effects. This will enable a more complete risk assessment and ensure its safe application in scientific and industrial settings.

References

Navigating the Procurement of High-Purity Ethylammonium Formate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical determinant of experimental success and product quality. Ethylammonium (B1618946) formate (B1220265) (EAF), an ionic liquid with burgeoning applications in chromatography, mass spectrometry, and organic synthesis, is no exception. This in-depth technical guide provides a comprehensive overview of commercial suppliers, typical quality specifications, and the analytical methodologies employed to ensure the purity and consistency of ethylammonium formate.

Commercial Availability and Specifications

One notable supplier is Greatcell Solar Materials, which offers various quantities of ethylammonium formate, guaranteeing high purity, performance, and reproducibility.[1] Other suppliers of related high-purity formate salts for applications like LC-MS, such as ammonium (B1175870) formate, include MilliporeSigma (Sigma-Aldrich), CovaChem, and Thermo Scientific, providing an indication of the quality standards prevalent in the market for similar compounds.

A summary of typical specifications for high-purity ethylammonium formate, based on available data and analogous compounds, is presented in Table 1.

| Parameter | Typical Specification | Analytical Method(s) |

| Purity (Assay) | ≥99.0% | Quantitative NMR (qNMR), HPLC-UV |

| Appearance | Clear, colorless liquid | Visual Inspection |

| Molecular Formula | C₃H₉NO₂ | - |

| Molecular Weight | 91.11 g/mol | Mass Spectrometry |

| Water Content | ≤0.1% | Karl Fischer Titration |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, FT-IR |

| Trace Metals | Varies by supplier (typically ppm levels) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

Table 1: Typical Specifications for High-Purity Ethylammonium Formate.

Experimental Protocols for Quality Control

Ensuring the quality of ethylammonium formate necessitates a suite of analytical techniques. The following sections detail the methodologies for key quality control experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is a primary method for assessing the purity of ethylammonium formate and quantifying impurities.

Methodology:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient elution is typically used, starting with a high percentage of an aqueous buffer (e.g., 10 mM ammonium formate in water with 0.1% formic acid) and transitioning to a higher percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727).

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.

-

Detection: UV detection at a wavelength where ethylammonium formate or potential impurities have absorbance (e.g., below 210 nm).

-

Sample Preparation: A known concentration of ethylammonium formate is dissolved in the initial mobile phase composition.

-

Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified against a reference standard if available.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of ethylammonium formate and for quantitative analysis (qNMR) to determine purity.[2][3][4]

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (CD₃OD), is chosen.

-

¹H NMR: The proton NMR spectrum provides information on the ethyl and formate protons. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of ethylammonium formate. Purity can be assessed by the absence of signals from impurities.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the ethyl and formate carbons, further confirming the structure.

-

Quantitative NMR (qNMR): For purity determination, a certified internal standard with a known concentration is added to the sample. The purity of ethylammonium formate is calculated by comparing the integral of a characteristic EAF signal to the integral of a signal from the internal standard.

Water Content Determination by Karl Fischer Titration

The Karl Fischer titration method is a specific and accurate technique for the determination of water content in ionic liquids.[5][6][7]

Methodology:

-

Instrumentation: A volumetric or coulometric Karl Fischer titrator is used. The coulometric method is particularly suitable for low water content.

-

Reagents: Karl Fischer reagents (iodine, sulfur dioxide, a base, and a solvent like methanol) are used.

-

Sample Preparation: A known weight of the ethylammonium formate sample is injected directly into the titration cell containing the Karl Fischer reagent.

-

Titration: The titrator automatically adds the Karl Fischer reagent until all the water in the sample has reacted. The endpoint is detected electrochemically.

-

Calculation: The water content is calculated based on the amount of reagent consumed and is typically expressed as a weight percentage (%).

Logical Workflow for Procurement and Quality Control

The following diagram illustrates a logical workflow for researchers from supplier selection to the release of high-purity ethylammonium formate for experimental use.

Caption: Procurement and QC workflow for high-purity EAF.

Application in Drug Development: A Signaling Pathway Context

While ethylammonium formate does not have a direct signaling pathway, its role in drug development is significant as a critical reagent in analytical workflows. For instance, in proteomics and metabolomics, which are integral to understanding disease signaling pathways, EAF is used as a mobile phase modifier in LC-MS to enhance the separation and detection of peptides and small molecule drug candidates. The purity of EAF is paramount in these applications to avoid interference with the analysis of complex biological samples.

The following diagram illustrates the logical relationship of how high-purity EAF contributes to the successful analysis of a hypothetical signaling pathway.

Caption: Role of high-purity EAF in signaling pathway analysis.

References

- 1. Ethylammonium formate [greatcellsolarmaterials.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. mt.com [mt.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylammonium (B1618946) formate (B1220265) (EAF) is a protic ionic liquid that has garnered significant interest for its potential applications as a "green" solvent and a mobile phase modifier in reversed-phase liquid chromatography.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of ethylammonium formate, including its synthesis, thermal stability, and spectroscopic characteristics. While a definitive single-crystal X-ray diffraction structure has not been publicly reported, this guide consolidates the available data to serve as a valuable resource for researchers and professionals in drug development and materials science.

Introduction

Ethylammonium formate (C₃H₉NO₂) is an organoammonium salt formed from the neutralization reaction of ethylamine (B1201723) and formic acid.[4] It is recognized as a room-temperature ionic liquid, exhibiting a melting point below ambient temperature. Its utility as a versatile solvent and its compatibility with chromatographic systems underscore the importance of a thorough understanding of its material properties. This guide aims to provide a detailed summary of the existing data on EAF, with a focus on its synthesis and physicochemical characterization.

Synthesis of Ethylammonium Formate

The synthesis of ethylammonium formate is a straightforward acid-base reaction.

Experimental Protocol

A general and effective method for the preparation of ethylammonium formate involves the direct reaction of ethylamine with formic acid. The following protocol is adapted from established procedures for the synthesis of organic ammonium (B1175870) formate salts:[5]

-

In a round-bottom flask immersed in a water bath, place a specific molar amount of liquid ethylamine.

-

While stirring, add an equimolar amount of formic acid dropwise to the ethylamine. The reaction is exothermic, and controlling the addition rate is crucial to manage the temperature.

-

After the complete addition of formic acid, continue to stir the reaction mixture for an additional period to ensure the reaction goes to completion.

-

The resulting product is ethylammonium formate, which can be obtained in high purity.

Physicochemical Properties

A summary of the key physicochemical properties of ethylammonium formate is presented in the following tables.

General and Thermal Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO₂ | [4] |

| Molecular Weight | 91.11 g/mol | [4] |

| Appearance | Clear, colorless liquid | |

| Melting Point | -72.9 °C | |

| Boiling Point | 176.1 °C |

Spectroscopic Data

-

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of ethylammonium formate would be characterized by the stretching and bending modes of the ethyl group (C-H, C-C, C-N), the ammonium group (N-H), and the formate anion (C-H, C=O).

Crystal Structure Analysis

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a publicly available single-crystal X-ray diffraction structure for pure ethylammonium formate. The absence of this data means that definitive information on its crystal system, space group, unit cell dimensions, and intramolecular geometry is not currently available.

The determination of the crystal structure of ethylammonium formate through single-crystal X-ray diffraction would be a valuable contribution to the field, providing crucial insights into its solid-state packing, hydrogen bonding network, and intermolecular interactions. Such data is fundamental for computational modeling and for understanding its properties at a molecular level.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of ethylammonium formate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ethylammonium formate as an organic solvent replacement for ion-pair reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethylammonium formate | C3H9NO2 | CID 21903536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties | Auctores [auctoresonline.org]

Methodological & Application

Application Notes and Protocols for Ethylammonium Formate in Reversed-Phase HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing ethylammonium (B1618946) formate (B1220265) (EAF) as a mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC). EAF, a room-temperature ionic liquid, presents a viable alternative to traditional organic solvents like methanol (B129727) and acetonitrile, offering unique selectivity and advantages in certain applications.

Introduction to Ethylammonium Formate (EAF)

Ethylammonium formate is a protic ionic liquid that is inexpensive and easily synthesized.[1] It has garnered attention as a mobile phase modifier in RP-HPLC due to its polarity, which is similar to that of methanol and acetonitrile.[2][3] EAF is particularly noted for its ability to enhance the resolution of certain peak pairs and its utility in totally aqueous mobile phases, making it an environmentally preferable option for some quality control applications.[2] Furthermore, EAF has been shown to be a milder mobile phase modifier than methanol for certain proteins, such as lysozyme.[2][3]

Key Properties:

-

UV Cutoff: Approximately 250 nm.[4]

-

Viscosity: Higher than methanol, which can affect plate count at room temperature.[2][3] This effect can be mitigated by operating at slightly elevated temperatures (e.g., 55°C).[1][3]

-

MS Compatibility: EAF is compatible with mass spectrometry, serving as a volatile buffer.[4][5]

Applications of EAF in RP-HPLC

EAF has been successfully employed for the separation of a variety of compounds. Its unique properties can lead to improved resolution and alternative selectivity compared to standard mobile phases.

2.1. Separation of Vitamins and Phenols

Separations of vitamin and phenol (B47542) test mixtures using an EAF-water mobile phase have been shown to be similar in resolution and analysis time to those using methanol-water.[2][3]

2.2. Enhanced Resolution of Aromatic Compounds

EAF has demonstrated enhanced resolution for specific pairs of aromatic compounds that are challenging to separate with methanol.[2][3]

-

Dinitrophenols: Improved separation of 2,4-dinitrophenol (B41442) and 2,4,6-trinitrophenol.[2]

-

Benzoates: Enhanced resolution of p-aminobenzoate and benzoate.[2][3]

-

Nitrophenols: Better resolution of o- and p-nitrophenol has been observed with EAF compared to methanol on a polymeric column.[6][7][8]

2.3. Analysis of Aromatic Carboxylic Acids and Amines with Ion-Pairing Agents

When used in conjunction with ion-pairing reagents, EAF is effective in the separation of complex mixtures of aromatic carboxylic acids and amines. The addition of tetrabutylammonium (B224687) (TBA) for acids and sodium dodecylsulfate (SDS) for amines can provide baseline resolution.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Plate Counts for Phenol with EAF and Methanol Mobile Phases

| Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Plate Count (N) |

| EAF-water | 1.0 | Room Temperature | ~1500 |

| EAF-water | 1.0 | 55 | ~2400 |

| Methanol-water | 1.0 | Room Temperature | Higher than EAF at RT |

Note: The plate count for phenol is lower with EAF at room temperature due to its higher viscosity, but can be significantly improved by increasing the temperature.[2][3]

Table 2: Resolution of Aromatic Carboxylic Acids with and without Ion-Pairing Agent

| Mobile Phase | Ion-Pairing Agent | Resolution |

| 40% EAF – 60% 0.05M phosphate (B84403) buffer, pH 6.0 | None | Lack of resolution, significant peak overlap |

| 40% Methanol – 60% 0.05M phosphate buffer, pH 6.0 | None | Lack of resolution, significant peak overlap |

| 40% EAF – 60% 0.05M phosphate buffer, pH 6.0 | 30mM TBA | Baseline resolution for all peaks |

| 40% Methanol – 60% 0.05M phosphate buffer, pH 6.0 | 30mM TBA | Baseline resolution for all peaks |

Data from studies on a polystyrene-divinylbenzene column.[1]

Table 3: Separation of Aromatic Amines with and without Ion-Pairing Agent

| Mobile Phase | Ion-Pairing Agent | Resolution |

| 40% EAF – 60% 0.05M phosphate buffer, pH 6.0 | None | Incomplete separation |

| 40% Methanol – 60% 0.05M phosphate buffer, pH 6.0 | None | Incomplete separation |

| 40% EAF – 60% 0.05M phosphate buffer, pH 6.0 | 30mM SDS | Baseline resolution |

| 40% Methanol – 60% 0.05M phosphate buffer, pH 6.0 | 30mM SDS | Baseline resolution |

Data from studies on a polystyrene-divinylbenzene column.[1]

Experimental Protocols

4.1. Protocol for Preparation of Ethylammonium Formate (EAF)

This protocol describes the synthesis of EAF from ethylamine (B1201723) and formic acid.[9]

Materials:

-

Ethylamine (70% solution)

-

Formic acid (98%, high purity)

-

Nitrogen gas

-

Ice bath

Procedure:

-

Work in a well-ventilated fume hood.

-

Place a stoichiometric equivalent of ethylamine solution in a suitable reaction vessel.

-

Cool the reaction vessel in an ice bath to sub-ambient temperature.

-

While stirring, slowly add a stoichiometric equivalent of formic acid to the ethylamine solution over a period of 4 hours.

-

During the addition, bubble nitrogen gas through the reaction mixture.

-

The resulting solution is ethylammonium formate.

4.2. Protocol for RP-HPLC Analysis of Aromatic Carboxylic Acids

This protocol details the separation of a mixture of aromatic carboxylic acids using EAF with an ion-pairing agent.[1]

Chromatographic Conditions:

-

Column: Polystyrene-divinylbenzene (e.g., PRP-1)

-

Mobile Phase A: 0.05M Phosphate buffer, pH 6.0

-

Mobile Phase B: Ethylammonium Formate (EAF)

-

Ion-Pairing Agent: Tetrabutylammonium (TBA) hydroxide, added to the aqueous phase to a final concentration of 30mM.

-

Gradient/Isocratic: 40% EAF / 60% Phosphate buffer with 30mM TBA

-

Flow Rate: 1.0 mL/min

-

Temperature: 25°C (or 55°C for improved plate count)

-

Detection: UV at a suitable wavelength for the analytes.

-

Sample: Mixture of p-hydroxybenzoic acid, acetylsalicylic acid, benzoic acid, salicylic (B10762653) acid, 3,5-dinitrobenzoic acid, and 4-nitrobenzoic acid.

Procedure:

-

Prepare the mobile phase by mixing the appropriate volumes of EAF and the phosphate buffer containing TBA.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample mixture.

-

Run the analysis under the specified conditions.

4.3. Protocol for RP-HPLC Analysis of Aromatic Amines

This protocol outlines the separation of a mixture of aromatic amines using EAF with an ion-pairing agent.[1]

Chromatographic Conditions:

-

Column: Polystyrene-divinylbenzene (e.g., PRP-1)

-

Mobile Phase A: 0.05M Phosphate buffer, pH 6.0

-

Mobile Phase B: Ethylammonium Formate (EAF)

-

Ion-Pairing Agent: Sodium dodecylsulfate (SDS), added to the aqueous phase to a final concentration of 30mM.

-

Gradient/Isocratic: 40% EAF / 60% Phosphate buffer with 30mM SDS

-

Flow Rate: 1.0 mL/min

-

Temperature: 25°C (or 55°C for improved plate count)

-

Detection: UV at a suitable wavelength for the analytes.

-

Sample: Mixture of 4-nitroaniline, N,N-dimethyl-3-nitroaniline, tyramine, and diphenhydramine.

Procedure:

-

Prepare the mobile phase by mixing the appropriate volumes of EAF and the phosphate buffer containing SDS.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample mixture.

-

Run the analysis under the specified conditions.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of EAF in RP-HPLC.

Caption: Relationship between EAF properties and the chromatographic workflow.

Caption: Interactions of EAF with the stationary phase and analytes.

Caption: Step-by-step experimental workflow for using EAF in RP-HPLC.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of ethylammonium formate to methanol as a mobile-phase modifier for reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylammonium formate as a mobile phase modifier for reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Isopropylammonium Formate as a Mobile Phase Modifier for Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Enhancing Protein and Peptide Separations in LC-MS with Ammonium Formate-Based Mobile Phases

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in proteomics and biopharmaceutical analysis, achieving robust and sensitive separation of proteins and peptides by liquid chromatography-mass spectrometry (LC-MS) is paramount. The choice of mobile phase modifier is a critical factor that significantly influences chromatographic resolution and mass spectrometric detection. While trifluoroacetic acid (TFA) has been a traditional choice for excellent chromatographic separation, its ion-suppressive effects in electrospray ionization-mass spectrometry (ESI-MS) have led to the widespread adoption of formic acid (FA). However, FA can sometimes result in broader peaks and lower peak capacity.

This application note details the use of a mobile phase system combining formic acid with ammonium (B1175870) formate (B1220265) (AF) to improve protein and peptide separations in LC-MS. While the closely related compound, ethylammonium (B1618946) formate (EAF), has been explored as an organic solvent replacement in ion-pair chromatography, its application in protein and peptide LC-MS is not well-documented in current literature.[1][2] The principles and protocols described herein for the FA/AF system offer a well-established alternative for enhancing separation performance. The addition of ammonium formate to formic acid mobile phases increases the ionic strength, which can lead to improved peak shape, increased sample load tolerance, and ultimately, a greater number of peptide and protein identifications.[3][4]

Comparative Performance of Mobile Phase Modifiers

The selection of a mobile phase additive involves a trade-off between chromatographic performance and MS sensitivity. The following table summarizes the general characteristics of commonly used mobile phase modifiers in protein and peptide LC-MS.

| Mobile Phase Modifier | Chromatographic Performance | MS Signal Intensity | Key Considerations |

| 0.1% Trifluoroacetic Acid (TFA) | Excellent | Significant Suppression | Strong ion-pairing agent, ideal for UV detection but problematic for ESI-MS.[3][4][5] |

| 0.1% Formic Acid (FA) | Moderate | High | Good MS compatibility but can lead to broader peaks for basic peptides.[3][4][6] |

| 0.1% Formic Acid + 10 mM Ammonium Formate (FA/AF) | Good to Excellent | High | Improves peak shape and load tolerance over FA alone with minimal impact on MS signal.[3][4][7] |

Experimental Protocols

I. Protein Digestion Protocol (Bottom-Up Proteomics)

This protocol outlines a standard procedure for digesting protein samples into peptides prior to LC-MS analysis.

Materials:

-

Protein sample

-

Denaturation buffer: 8 M urea (B33335) in 50 mM ammonium bicarbonate

-

Reducing agent: 10 mM dithiothreitol (B142953) (DTT) in 50 mM ammonium bicarbonate

-

Alkylating agent: 55 mM iodoacetamide (B48618) (IAA) in 50 mM ammonium bicarbonate

-

Sequencing-grade trypsin

-

Quenching solution: 1% formic acid (v/v)

-

C18 solid-phase extraction (SPE) cartridges or tips for desalting

Procedure:

-

Denaturation, Reduction, and Alkylation:

-

Dissolve the protein sample in denaturation buffer.

-

Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

-

Cool the sample to room temperature.

-